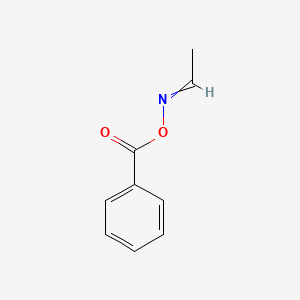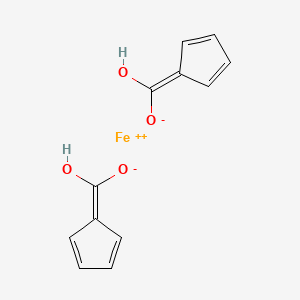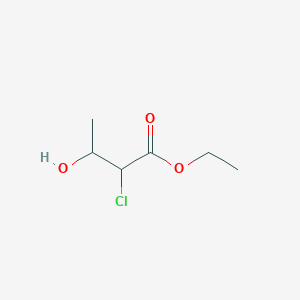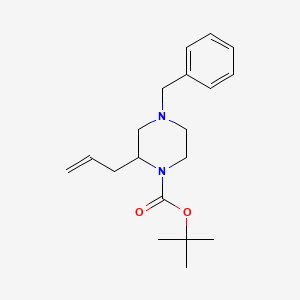
Ethylideneamino benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylideneamino benzoate is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a functional group with the general structure R1R2C=NR3, where R1, R2, and R3 can be alkyl or aryl groups. This compound is synthesized through the condensation reaction between ethylidene and amino benzoate. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethylideneamino benzoate typically involves the condensation of ethylidene and amino benzoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sodium hydroxide is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethylideneamino benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of ethylideneamino alcohols.
Substitution: Formation of substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Ethylideneamino benzoate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities, making it a potential candidate for developing new therapeutic agents.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals due to its ability to form stable complexes with various metals.
Wirkmechanismus
The mechanism of action of ethylideneamino benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules, leading to various biochemical effects. For example, the formation of metal complexes can inhibit the activity of certain enzymes, thereby exerting antimicrobial or antiviral effects.
Vergleich Mit ähnlichen Verbindungen
Ethylideneamino benzoate can be compared with other Schiff bases and benzoate derivatives:
Similar Compounds: Ethyl 4-(dimethylamino)benzoate, Ethyl (E)-4-((1H-indol-3-yl)diazenyl)benzoate, and Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl)pyridin-2-yl)diazenyl)benzoate .
Uniqueness: this compound is unique due to its specific structure and the presence of the ethylidene group, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its diverse reactivity make it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H9NO2 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
(ethylideneamino) benzoate |
InChI |
InChI=1S/C9H9NO2/c1-2-10-12-9(11)8-6-4-3-5-7-8/h2-7H,1H3 |
InChI-Schlüssel |
UAWDHTVMNWGIKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC=NOC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B15145610.png)



![4-Hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B15145643.png)

![N-[(3-Ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B15145654.png)



![cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal]](/img/structure/B15145684.png)
![1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B15145686.png)


